molecular formula C10H10N4O2 B4053005 4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine

4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B4053005
M. Wt: 218.21 g/mol
InChI Key: GEWIUKZEFCKWDD-UHFFFAOYSA-N
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Description

4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.08037557 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of 1,2,4-triazole, which are synthesized from various reactions including those involving 4-methoxybenzaldehyde, demonstrates their potential antimicrobial properties. These compounds have been screened for their activities against different microorganisms, showing good to moderate effectiveness (Bektaş et al., 2010).

Electrochemical Properties

The electrochemical reduction of 4-substituted 7-Nitro-benz-2,1,3-oxadiazolderivaten, including derivatives related to 4-methoxybenzoyl groups, provides insights into the electrochemical behaviors of these compounds. Such studies are essential for understanding the reductive processes and potential applications in analytical chemistry (Heberer & Matschiner, 1984).

Antitumor Activity

The synthesis and evaluation of derivatives, specifically focusing on those incorporating the triazole ring, have shown promising antitumor activities. For instance, compounds with structural modifications to include 1,2,4-triazole units have been assessed for their efficacy against certain cancer cell lines, indicating potential as anticancer agents (叶姣 et al., 2015).

Chemical Synthesis and Applications

In the realm of synthetic chemistry, the applications of 4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine derivatives extend to the development of novel synthetic methods. These include approaches for constructing complex molecular architectures through reactions such as Ugi reactions, leading to the creation of new classes of compounds with potential pharmaceutical relevance (Sañudo et al., 2006).

Antibacterial and Antioxidant Studies

The synthesis of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their derivatives demonstrates significant antibacterial and antioxidant activities. These studies highlight the versatility of 1,2,4-triazole derivatives in developing new therapeutic agents with potential for treating bacterial infections and oxidative stress-related diseases (Hanif et al., 2012).

Properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)9(15)14-6-12-13-10(14)11/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWIUKZEFCKWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine
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4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine
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4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine
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4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine
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Reactant of Route 6
4-(4-methoxybenzoyl)-4H-1,2,4-triazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.